molecular formula C10H9N3O4 B15207435 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 61619-62-3

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B15207435
CAS No.: 61619-62-3
M. Wt: 235.20 g/mol
InChI Key: BYUSXYRLBBXRQK-UHFFFAOYSA-N
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Description

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both a nitrofuran and a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrofuran group imparts unique chemical and biological properties, making it a valuable target for synthesis and study.

Preparation Methods

The synthesis of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Nitration of Furan Derivatives: The nitrofuran moiety can be introduced by nitrating furan derivatives.

    Formation of Pyrazole Ring: The pyrazole ring can be formed by reacting appropriate hydrazines with 1,3-dicarbonyl compounds. In this case, the reaction of ethyl hydrazine with a suitable diketone can yield the desired pyrazole derivative.

    Aldehyde Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating agent like DMF and POCl3.

Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other nitrofuran and pyrazole derivatives:

    5-Nitrofuran-2-carbaldehyde: This compound shares the nitrofuran moiety but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.

Properties

CAS No.

61619-62-3

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

1-ethyl-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H9N3O4/c1-2-12-5-7(6-14)10(11-12)8-3-4-9(17-8)13(15)16/h3-6H,2H2,1H3

InChI Key

BYUSXYRLBBXRQK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C=O

Origin of Product

United States

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